molecular formula C18H26OSi2 B155228 1,3-Dibenzyltetramethyldisiloxane CAS No. 1833-27-8

1,3-Dibenzyltetramethyldisiloxane

Cat. No. B155228
CAS RN: 1833-27-8
M. Wt: 314.6 g/mol
InChI Key: JOZICAJUSHUZLD-UHFFFAOYSA-N
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Description

1,3-Dibenzyltetramethyldisiloxane is a chemical compound with the molecular formula C18H26OSi2 . It is also known by its IUPAC name 1,3-Dibenzyl-1,1,3,3-tetramethyldisiloxane .


Synthesis Analysis

The synthesis of 1,3-Dibenzyltetramethyldisiloxane can be achieved from Benzylchlorodimethylsilane . Another method involves the hydrosilylation of alkenes and alkynes . This methodology has vast functional group tolerance and is extremely efficient towards the formation of novel disiloxane-based building blocks .


Molecular Structure Analysis

The molecular structure of 1,3-Dibenzyltetramethyldisiloxane consists of two benzyl groups attached to a disiloxane core . The stereochemistry of the molecule is achiral .


Physical And Chemical Properties Analysis

1,3-Dibenzyltetramethyldisiloxane is a liquid at room temperature . It has a density of 0.809 g/mL at 25 °C . The boiling point is 139 °C , and the melting point is -99 °C . The refractive index at 20 °C is 1.411 .

Scientific Research Applications

Charge and Spin States in Metal Complexes

Mononuclear nickel(II), copper(II), and manganese(III) complexes with a Schiff base ligand containing a disiloxane unit have been synthesized and characterized. The study by Cazacu et al. (2015) focused on the strong noninnocent character of the ligand and utilized spectroelectrochemistry and computational techniques to explore the oxidation processes and electron transfer effects in these complexes (Cazacu et al., 2015).

Structural Characterization and Evaluation of Properties

Nistor et al. (2012) characterized 1,3-Bis(3-ammonium-propyl)tetramethyldisiloxane sulfate, a compound derived from the reaction between 1,3-bis(3-aminopropyl)tetramethyldisiloxane and transition metal salts. The study provided insights into its structure, spectral analysis, and surface activity properties (Nistor et al., 2012).

Corrosion Inhibitors for Mild Steel

The behavior of 1,3-dibenzylthiourea (DBTU), a derivative of 1,3-dibenzyltetramethyldisiloxane, was investigated by Torres et al. (2014) as a corrosion inhibitor for carbon steel. The study used various methods, including potentiodynamic polarization and quantum chemical calculations, to assess its effectiveness (Torres et al., 2014).

Schiff Bases Synthesis and Antimicrobial Activity

A study by Zaltariov et al. (2013) focused on synthesizing Schiff bases derived from a siloxane diamine, including 1,3-bis(amino-phenylene-ester-methylene)tetramethyldisiloxane. The research explored their structural characterization and antimicrobial activities against fungi and bacteria (Zaltariov et al., 2013).

Synthesis of Polyamines

Knapp et al. (1992) described the use of 1,3-dibenzyl-5-substituted-hexahydro-2-oxo-1,3,5-triazine as a protecting group for primary amino in the synthesis of various polyamines, demonstrating its value in complex organic synthesis (Knapp et al., 1992).

Organostannoxane Macrocycle Networks

Chandrasekhar et al. (2007) investigated the formation of novel 2D network structures using dibenzyltin dichloride, revealing unique organostannoxane macrocycle networks with potential applications in materials science (Chandrasekhar et al., 2007).

Safety And Hazards

The safety data sheet (SDS) for 1,3-Dibenzyltetramethyldisiloxane includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name

benzyl-[benzyl(dimethyl)silyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26OSi2/c1-20(2,15-17-11-7-5-8-12-17)19-21(3,4)16-18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZICAJUSHUZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CC1=CC=CC=C1)O[Si](C)(C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022538
Record name 1,3-Dibenzyltetramethyldisiloxane
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URL https://comptox.epa.gov/dashboard/DTXSID3022538
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Molecular Weight

314.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibenzyltetramethyldisiloxane

CAS RN

1833-27-8
Record name 1,1,3,3-Tetramethyl-1,3-bis(phenylmethyl)disiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1833-27-8
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Record name 1,3-Dibenzyltetramethyldisiloxane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylmethyl)-
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Record name 1,3-Dibenzyltetramethyldisiloxane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dibenzyl-1,1,3,3-tetramethyldisiloxane
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Record name 1,3-DIBENZYLTETRAMETHYLDISILOXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
VM Vdovin, NS Nametkin, ES Finkel'shtein… - Bulletin of the Academy …, 1964 - Springer
An investigation was made of the behavior of benzylvinylsilanes of general formula CH 2 = CHSi(R 2 )CH 2 $$\begin{array}{*{20}c} / \hfill & { - - - - } \hfill & \backslash \hfill \\ {\backslash \…
Number of citations: 1 link.springer.com
W Tong, H Hong, H Fang, Q Xie… - Journal of Chemical …, 2003 - ACS Publications
The techniques of combining the results of multiple classification models to produce a single prediction have been investigated for many years. In earlier applications, the multiple …
Number of citations: 262 pubs.acs.org
H Fang, W Tong, WS Branham… - Chemical research in …, 2003 - ACS Publications
A number of environmental and industrial chemicals are reported to possess androgenic or antiandrogenic activities. These androgenic endocrine disrupting chemicals may disrupt the …
Number of citations: 436 pubs.acs.org
A Panaye, JP Doucet, J Devillers… - SAR and QSAR in …, 2008 - Taylor & Francis
With the current concern of limiting experimental assays, increased interest now focuses on in silico models able to predict toxicity of chemicals. Endocrine disruptors cover a large …
Number of citations: 21 www.tandfonline.com
J Devillers, JP Doucet, A Panaye… - Endocrine disruption …, 2009 - books.google.com
Numerous chemicals released into the environment can interfere with normal, hormonally regulated biological processes to adversely affect development and reproductive functions. …
Number of citations: 9 books.google.com
RUC Alachlor, RUC Aldosterone, RUC Aldrin - ntp.niehs.nih.gov
Substances Tested in the In Vitro ER Binding Assays Sorted by Substance and Assay: Appx D1 - ICCVAM ER Binding BRD (NIH Publicat Page 1 ER Binding BRD: Appendix D1 …
Number of citations: 0 ntp.niehs.nih.gov
RUC Alachlor, RUC Aldosterone, RUC Aldrin - 2002 - Citeseer
Assay Type* Substance CASRN† Purity (%)†† IC50 (µM)** SD of IC50** HDT (µM) Ki (µM)** RBA*** log RBA*** Reference hERα-FP 4, 4'-(1, 3-Adamantanediyl) diphenol 0.2 0.001 6.5 …
Number of citations: 2 citeseerx.ist.psu.edu

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